2-(Ethylsulfanyl)ethyl methyl phenylphosphonate
Description
2-(Ethylsulfanyl)ethyl methyl phenylphosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with three distinct substituents: a phenyl group, a methyl group, and a 2-(ethylsulfanyl)ethyl chain. The ethylsulfanyl moiety (-S-C₂H₅) introduces sulfur-based reactivity, while the phenyl group enhances lipophilicity and electronic effects.
Organophosphorus compounds like this are studied for applications in agrochemicals, pharmaceuticals, and materials science due to their tunable reactivity and stability. The ethylsulfanyl group may influence metabolic pathways, as sulfur-containing substituents are prone to oxidation, altering biological activity .
Properties
CAS No. |
820260-99-9 |
|---|---|
Molecular Formula |
C11H17O3PS |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
[2-ethylsulfanylethoxy(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C11H17O3PS/c1-3-16-10-9-14-15(12,13-2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
GDECDRIKVMPGON-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOP(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate typically involves the esterification of phosphonic acids with alcohols. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of alkyl halides with phosphonic acids in the presence of triethylamine under solvent-free microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl methyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted phosphonates.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl methyl phenylphosphonate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organophosphorus compounds.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the ethylsulfanyl group can interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Phorate Oxon (O,O-Diethyl S-[(Ethylsulfanyl)methyl] Phosphorothioate)
- Structure : Phosphorothioate ester with O,O-diethyl and S-[(ethylsulfanyl)methyl] substituents.
- Key Differences :
- Phosphorothioate (P=S) backbone vs. phosphonate (P=O) in the target compound.
- Diethyl ester groups vs. methyl and phenyl esters in the target.
- Properties: Higher hydrolytic stability due to the P=S bond. Known as an acetylcholinesterase inhibitor, used in insecticides .
- Molecular Formula : C₇H₁₇O₃PS₂ (CAS 2600-69-3) .
O,O-Diethyl 2-(Ethylthio)ethyl Dithiophosphate (T3D0038)
- Structure : Dithiophosphate ester with O,O-diethyl and 2-(ethylthio)ethyl groups.
- Key Differences :
- Dithiophosphate (two sulfur atoms bonded to phosphorus) vs. phosphonate.
- Lacks aromatic (phenyl) substituents.
- Classified as a toxic compound (T3D database entry) .
- Molecular Formula : C₈H₁₉O₂PS₃ (CAS 298-04-4) .
Ethyl Methyl Methylphosphonate
Demeton-S-Methyl Sulphone
- Structure : Sulfonyl-containing phosphonate (2-(ethanesulfonyl)ethyl sulfanylphosphonate).
- Key Differences :
- Sulfonyl (-SO₂-) group vs. sulfanyl (-S-) in the target compound.
- Higher oxidation state of sulfur.
- Properties :
- Molecular Formula : C₆H₁₅O₅PS₂ (CAS 17040-19-6) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The phenyl group in the target compound enhances stability toward hydrolysis compared to aliphatic phosphonates like ethyl methyl methylphosphonate .
- Toxicity : Sulfur-containing analogs (e.g., Phorate Oxon) exhibit higher neurotoxicity due to acetylcholinesterase inhibition, whereas sulfonyl derivatives (Demeton-S-Methyl Sulphone) are less reactive .
- Synthetic Challenges : Pd-catalyzed methods (e.g., for 1,2-oxaphosphorines) may be adaptable for synthesizing the target compound, but ligand selection (e.g., N-acetyl-L-leucine) is critical for yield optimization .
Biological Activity
2-(Ethylsulfanyl)ethyl methyl phenylphosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and interactions with biomolecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate
- CAS Number : 820260-99-9
- Molecular Formula : C12H17O4PS
- Molecular Weight : 274.30 g/mol
The biological activity of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate primarily involves its ability to inhibit specific enzymes through competitive or non-competitive binding. The phosphonate group is known to interact with serine residues in the active sites of various enzymes, leading to a reduction in their catalytic activity. This mechanism is particularly relevant in the context of phosphatase and hydrolase enzymes, where the compound may mimic substrate structures.
Biological Activity Overview
Research indicates that 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics.
- Cytotoxic Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Enzyme Inhibition
A study conducted by Kim et al. (2015) focused on the structure-activity relationship of phosphonate derivatives as inhibitors of human soluble epoxide hydrolase (sEH). The findings demonstrated that modifications to the ethylsulfanyl group significantly enhanced inhibitory potency compared to other alkyl substituents, highlighting the importance of functional group placement in biological activity.
Case Study 2: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various phosphonates, including 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate. The compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Case Study 3: Cytotoxicity in Cancer Cells
In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate showed a dose-dependent reduction in cell viability. Apoptotic markers were analyzed using flow cytometry, confirming that the compound induces programmed cell death through mitochondrial pathways.
Table 1: Biological Activities of 2-(Ethylsulfanyl)ethyl methyl phenylphosphonate
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits AChE and BChE | Kim et al., 2015 |
| Antimicrobial | Effective against Gram-positive bacteria | Journal of Medicinal Chemistry |
| Cytotoxicity | Induces apoptosis in MCF-7 cells | Flow Cytometry Analysis |
Table 2: Structure-Activity Relationship
| Modification | Effect on Activity | Reference |
|---|---|---|
| Ethylsulfanyl Group | Enhanced enzyme inhibition | Kim et al., 2015 |
| Methyl Substitution | Increased cytotoxicity | Journal of Medicinal Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
